molecular formula C13H16N2O4 B12310205 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid

2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid

Katalognummer: B12310205
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: AIQWQZJSDOOVNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid is an amino acid derivative with a unique structure that includes a prop-2-enoxycarbonylamino group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylalanine and prop-2-enyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, leading to inhibition or activation of these enzymes.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

    Phenylalanine: 2-Amino-3-phenyl-propanoic acid, a basic amino acid with a phenyl group.

    Tyrosine Derivatives: Compounds like (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid, which have similar structures but different functional groups.

Uniqueness: 2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid is unique due to its prop-2-enoxycarbonylamino group, which imparts distinct chemical and biological properties compared to other amino acid derivatives.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C13H16N2O4

Molekulargewicht

264.28 g/mol

IUPAC-Name

2-amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid

InChI

InChI=1S/C13H16N2O4/c1-2-7-19-13(18)15-10-5-3-9(4-6-10)8-11(14)12(16)17/h2-6,11H,1,7-8,14H2,(H,15,18)(H,16,17)

InChI-Schlüssel

AIQWQZJSDOOVNK-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.